

Atinvicitinib: A Technical Overview of its JAK1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Atinvicitinib	
Cat. No.:	B10858040	Get Quote

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Introduction

Atinvicitinib is a second-generation Janus kinase (JAK) inhibitor currently under investigation as a veterinary medicinal product for conditions such as atopic dermatitis in dogs.[1] As a member of the pyrazole compound family, its therapeutic potential is rooted in its specific inhibition of the JAK-STAT signaling pathway, which is crucial in mediating immune responses, inflammation, and allergic reactions.[2][3] This technical guide provides an in-depth analysis of **Atinvicitinib**'s selectivity profile, with a focus on its high affinity for JAK1. The document details its quantitative inhibitory activity, outlines common experimental protocols for kinase selectivity profiling, and visualizes key concepts through diagrams.

Quantitative Selectivity Profile

Atinvicitinib demonstrates a high degree of selectivity for JAK1 over other members of the Janus kinase family (JAK2, JAK3, and TYK2).[1][4] This selectivity is critical as it minimizes the interference with signaling pathways dependent on other JAKs, such as those involved in hematopoiesis and other essential immune functions, contributing to a more favorable safety profile.

The inhibitory activity of **Atinvicitinib** is quantified by its half-maximal inhibitory concentration (IC50) values against each JAK family member. The data clearly indicates a potent and preferential inhibition of JAK1.



Table 1: Atinvicitinib IC50 Values for JAK Family Kinases

Kinase Target	IC50 (nM)	
JAK1	0.4	
JAK2	6	
TYK2	13	
JAK3	1130	
Data sourced from biochemical assays.		

Based on these values, **Atinvicitinib** is reported to be at least 10-fold more selective for JAK1 compared to JAK2, JAK3, and TYK2.

Experimental Protocols for Kinase Selectivity Profiling

While the specific, detailed protocols used for **Atinvicitinib** are proprietary, this section outlines the standard methodologies employed in the pharmaceutical industry to determine the selectivity profile of kinase inhibitors. These assays can be broadly categorized into biochemical and cellular assays.

1. Biochemical Assays (Enzymatic Assays)

Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase enzyme. They are crucial for determining parameters like IC50 values.

- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:
 - Principle: This method quantifies the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. The assay typically uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, which generates a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.



General Protocol:

- The purified, recombinant JAK enzyme is incubated with a specific substrate and ATP in a buffered solution.
- Atinvicitinib is added at various concentrations to different wells.
- The reaction is allowed to proceed for a set period at a controlled temperature.
- A detection solution containing the terbium-labeled anti-phospho-substrate antibody and a fluorescent acceptor is added.
- After an incubation period, the TR-FRET signal is measured using a plate reader. The IC50 value is then calculated from the dose-response curve.

Cellular Assays

Cellular assays are essential for confirming that the inhibitor is active in a more biologically relevant context, assessing its ability to cross cell membranes and inhibit the target kinase within the cell.

- Phospho-STAT Flow Cytometry Assay:
 - Principle: This assay measures the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which are direct downstream targets of JAK kinases.
 Cytokines are used to stimulate specific JAK-STAT pathways.
 - General Protocol:
 - A relevant cell line (e.g., human whole blood or specific immune cells) is pre-incubated with varying concentrations of **Atinvicitinib**.
 - The cells are then stimulated with a cytokine known to activate the JAK1 pathway (e.g., Interleukin-6).
 - Following stimulation, the cells are fixed and permeabilized.



- The cells are stained with a fluorescently labeled antibody that specifically binds to the phosphorylated form of a downstream STAT protein (e.g., pSTAT3).
- The level of pSTAT is quantified using a flow cytometer. The reduction in pSTAT signal
 in the presence of the inhibitor is used to determine its cellular potency.
- 3. Broad Kinase Panel Screening (Kinome Scanning)

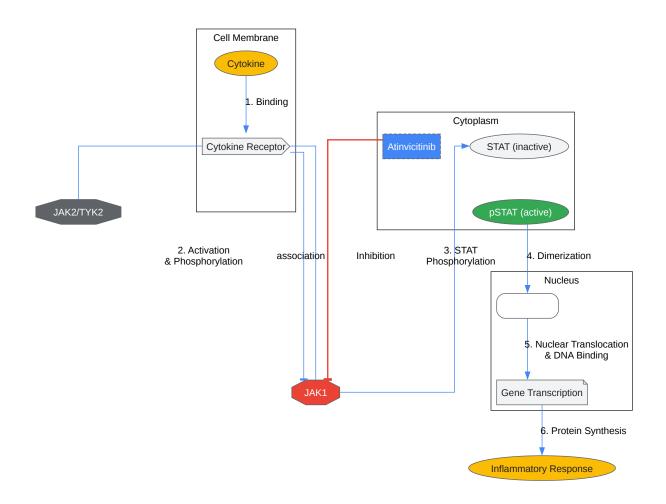
To assess off-target effects, inhibitors are often screened against a large panel of kinases.

- Competition Binding Assays (e.g., KINOMEscan™):
 - Principle: This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified.
 - General Protocol:
 - A large panel of DNA-tagged kinases is used.
 - Each kinase is incubated with the immobilized ligand and the test compound (Atinvicitinib).
 - The amount of kinase captured on the solid support is measured, typically using quantitative PCR of the DNA tag.
 - A lower amount of captured kinase indicates stronger competition from the test compound. The results are often reported as a percentage of control, providing a comprehensive view of selectivity across the kinome.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

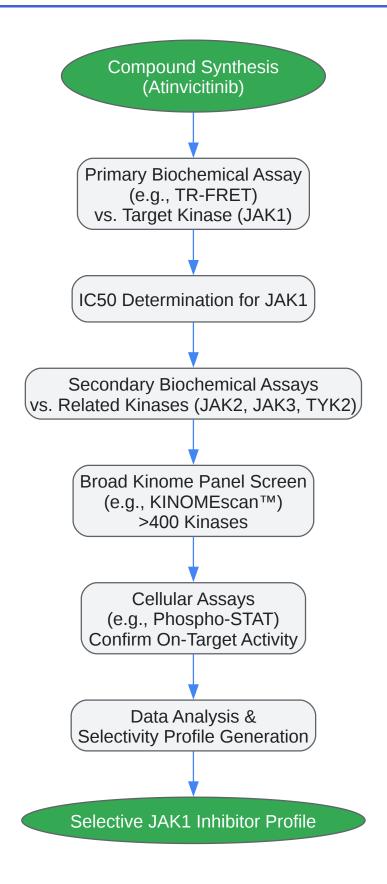




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Caption: The JAK-STAT signaling pathway inhibited by **Atinvicitinib**.

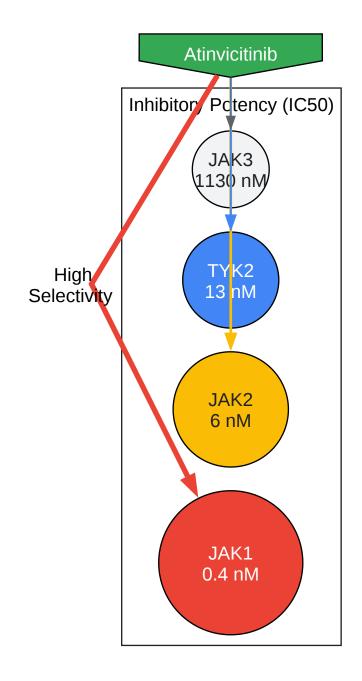




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Caption: Workflow for determining kinase inhibitor selectivity.





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- To cite this document: BenchChem. [Atinvicitinib: A Technical Overview of its JAK1 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858040#atinvicitinib-jak1-selectivity-profile]

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